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Compound of Interest

Compound Name: GPV574

Cat. No.: B12041883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and pharmacological characteristics of GPV574, a derivative of the

antiarrhythmic compound propafenone. The information is intended to support further research

and development efforts related to this molecule.

Chemical Structure and Physicochemical Properties
GPV574 is chemically identified as 1-[4-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-

hydroxypropoxy]phenyl]ethanone.[1] Its fundamental properties are summarized in the tables

below.

Identifier Value

IUPAC Name
1-[4-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-

hydroxypropoxy]phenyl]ethanone[1]

Molecular Formula C23H30N2O3[1]

SMILES
CC1=C(C(=CC=C1)N2CCN(CC2)CC(COC3=C

C=C(C=C3)C(=O)C)O)C[1]

CAS Number 635703-12-7[2]
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Physicochemical Property Value

Monoisotopic Mass 382.22565 Da[1]

XlogP (predicted) 3.3[1]

Pharmacological Properties and Mechanism of
Action
GPV574 is recognized for its activity as an inhibitor of the human ether-a-go-go-related gene

(hERG) potassium channel, a critical component in cardiac action potential repolarization.[3][4]

[5] In addition to its effects on hERG channels, GPV574 has been studied in the context of P-

glycoprotein (P-gp), a multidrug transporter.[6]

Target Activity Value

hERG Potassium Channel Inhibition IC50 = 5.04 µM[5]

P-glycoprotein (P-gp) Modulator of ATPase activity -

hERG Channel Inhibition
The primary characterized mechanism of action for GPV574 is the inhibition of hERG

potassium channels.[3][4][5] These channels are responsible for the rapid delayed rectifier K+

current (IKr), which plays a crucial role in the repolarization phase of the cardiac action

potential.[5][7] Inhibition of hERG channels by compounds like GPV574 can delay this

repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[5] This

property is a key consideration in cardiovascular safety pharmacology.
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GPV574 Mechanism of Action on hERG Channels.

Interaction with P-glycoprotein
GPV574 has also been investigated for its interaction with P-glycoprotein (P-gp), an ATP-

binding cassette (ABC) transporter involved in multidrug resistance.[6] In studies examining the
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ATPase activity of P-gp, GPV574, referred to as a propafenone-type compound, was shown to

modulate this activity.[6]

Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of GPV574 can be found in

the cited literature. The synthesis of GPV574 and related propafenone derivatives has been

previously described by Chiba et al. (1996) and Klein et al. (2002).[5][8] The following provides

a generalized workflow for the characterization of hERG channel inhibition.

Compound Synthesis Pharmacological Evaluation

GPV574 Synthesis
(Chiba et al., 1996; Klein et al., 2002)
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Workflow for hERG Inhibition Assay.

hERG Channel Inhibition Assay (Generalized):

Cell Culture: Utilize a stable cell line, such as HEK293 cells, that is engineered to express

the hERG potassium channel.

Electrophysiology: Employ whole-cell patch-clamp electrophysiology to measure the IKr

current in these cells.

Compound Application: Apply varying concentrations of GPV574 to the cells.

Data Analysis: Measure the inhibition of the IKr current at each concentration and fit the data

to a dose-response curve to determine the IC50 value.

P-glycoprotein ATPase Activity Assay (Generalized):

Membrane Preparation: Isolate cell membranes containing P-gp from a suitable expression

system.
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ATPase Assay: Measure the basal ATPase activity of P-gp.

Compound Incubation: Incubate the P-gp-containing membranes with GPV574.

Activity Measurement: Quantify the change in ATP hydrolysis to assess the modulatory effect

of GPV574 on P-gp's ATPase activity.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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